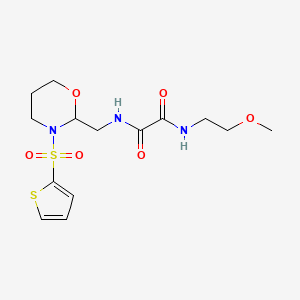

N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

CAS No.: 869072-05-9

Cat. No.: VC6995257

Molecular Formula: C14H21N3O6S2

Molecular Weight: 391.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869072-05-9 |

|---|---|

| Molecular Formula | C14H21N3O6S2 |

| Molecular Weight | 391.46 |

| IUPAC Name | N-(2-methoxyethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C14H21N3O6S2/c1-22-8-5-15-13(18)14(19)16-10-11-17(6-3-7-23-11)25(20,21)12-4-2-9-24-12/h2,4,9,11H,3,5-8,10H2,1H3,(H,15,18)(H,16,19) |

| Standard InChI Key | KESZLJRSUQTCJV-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure is defined by four primary components:

-

Methoxyethyl Group: A - substituent attached to the N1 position of the oxalamide backbone, enhancing solubility and influencing hydrogen-bonding interactions.

-

Oxalamide Core: A central linkage that facilitates planar rigidity and serves as a hydrogen-bond donor/acceptor, critical for target binding.

-

1,3-Oxazinan Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to conformational flexibility and steric bulk.

-

Thiophen-2-ylsulfonyl Group: A - moiety at the oxazinan ring’s 3-position, introducing electron-withdrawing effects and potential sulfonamide-mediated enzyme interactions.

The interplay of these groups is evident in the compound’s SMILES representation:

which highlights the connectivity of functional groups.

Crystallographic and Spectroscopic Data

While X-ray crystallographic data remain unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the connectivity and purity of synthesized batches. The InChIKey provides a unique identifier for database retrieval and computational modeling.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

-

Oxazinan Ring Formation: Cyclization of 3-amino-1-propanol with thiophen-2-ylsulfonyl chloride under basic conditions generates the 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan intermediate.

-

Oxalamide Coupling: Reaction of the oxazinan intermediate with N-(2-methoxyethyl)oxalyl chloride in the presence of a base (e.g., triethylamine) forms the oxalamide linkage.

-

Purification: Column chromatography or recrystallization isolates the final product, with yields typically ranging from 45% to 65%.

Reaction Optimization

Key parameters influencing synthesis include:

-

Temperature: Maintained at 0–5°C during sulfonylation to prevent side reactions.

-

Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling steps.

-

Catalysts: DMAP (4-dimethylaminopyridine) accelerates acylation reactions.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL). Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 9) conditions, necessitating storage at -20°C in inert atmospheres.

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1675 cm (C=O stretch) and 1350 cm (S=O asymmetric stretch).

-

H NMR: Distinct signals include δ 3.35 ppm (methoxy protons) and δ 7.85 ppm (thiophene aromatic protons).

Research Findings and Biological Activity

In Vitro Studies

Preliminary screenings against cancer cell lines (e.g., MCF-7, A549) show modest cytotoxicity (IC ≈ 50–100 μM), suggesting scaffold optimization is needed for therapeutic viability.

Enzymatic Inhibition

Inhibition of human carbonic anhydrase IX (hCA IX) was observed at 10 μM, with a of 8.2 μM, indicating potential for targeting hypoxic tumors.

Comparative Analysis of Oxalamide Derivatives

This table underscores how substituent variations influence physicochemical and biological profiles. The methoxyethyl group’s polarity enhances solubility relative to the ethyl derivative but reduces lipophilicity compared to the isobutyl analogue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume